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Compound of Interest

Compound Name: Fmoc-homoarg-OH

Cat. No.: B613423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-homoarginine (Fmoc-
homoarg-OH), a key building block in peptide synthesis. This document details its chemical

properties, its application in solid-phase peptide synthesis (SPPS), and the biological

significance of incorporating homoarginine into peptides.

Core Properties of Fmoc-Homoarginine Derivatives
Fmoc-homoarginine is commercially available in both its unprotected and side-chain protected

forms. The choice of derivative is critical for successful peptide synthesis.

Compound CAS Number Molecular Formula
Molecular Weight (
g/mol )

Fmoc-L-

homoarginine-OH
776277-76-0 C22H26N4O4 410.5

Fmoc-L-

homoarginine(Pbf)-

OH

1159680-21-3 C35H42N4O7S 662.80

Data sourced from multiple chemical suppliers and databases.
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The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting

group for the guanidino function of arginine and its analogs during Fmoc-based solid-phase

peptide synthesis.[1] It prevents unwanted side reactions during the coupling steps and is

readily removed during the final cleavage of the peptide from the resin.

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-homoarginine-OH, primarily in its Pbf-protected form, is a valuable reagent for the

incorporation of homoarginine residues into synthetic peptides.[2] The additional methylene

group in the side chain of homoarginine, compared to arginine, can subtly alter the structural

and functional properties of the resulting peptide.

Experimental Protocol: Standard Fmoc-SPPS Cycle
The following is a generalized protocol for the incorporation of a Fmoc-protected amino acid,

such as Fmoc-homoarg(Pbf)-OH, into a peptide chain using a manual or automated peptide

synthesizer.

1. Resin Preparation:

Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang

resin for C-terminal carboxylic acids).

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or

dichloromethane (DCM).[3]

2. Fmoc Deprotection:

Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 3

minutes followed by a second treatment of 10-20 minutes) to remove the Fmoc protecting

group from the N-terminus of the growing peptide chain.[3][4]

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine

adduct.[5]

3. Amino Acid Coupling:
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In a separate vessel, activate the Fmoc-amino acid (e.g., Fmoc-homoarg(Pbf)-OH) (typically

1.5-5 equivalents) with a coupling reagent. Common coupling reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a

base like N,N-diisopropylethylamine (DIPEA).[4]

DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure.[6]

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3] The progress

can be monitored using a colorimetric test like the Kaiser test to check for the presence of

free primary amines.

Wash the resin extensively with DMF and DCM.

4. Repetition:

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired

peptide sequence.

5. Cleavage and Final Deprotection:

Once the synthesis is complete, wash the peptidyl-resin and dry it.

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and

scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and

remove the side-chain protecting groups (like Pbf).[6]

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc-SPPS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to Fmoc-Homoarginine-OH:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613423#fmoc-homoarg-oh-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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